2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
Description
BenchChem offers high-quality 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-acetamido-2-(2,3-dimethylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7-5-4-6-10(8(7)2)11(12(15)16)13-9(3)14/h4-6,11H,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGSEZPDVLTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characterization & Handling of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
[1]
Executive Summary
2-Acetamido-2-(2,3-dimethylphenyl)acetic acid (CAS: 2171683-91-1) is a specialized
This guide provides a comprehensive technical analysis of its physicochemical profile, focusing on solubility behaviors, solid-state characteristics, and analytical protocols essential for rigorous quality control in drug development workflows.[1]
Chemical Identity & Structural Analysis[1][2]
The compound combines a lipophilic xylyl ring with a polar N-acetylglycine backbone.[1] The ortho-methyl substitution on the phenyl ring introduces significant steric strain, influencing both its crystal packing and rotational freedom in solution.[1]
| Property | Detail |
| IUPAC Name | 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid |
| Common Synonyms | N-Acetyl-2-(2,3-dimethylphenyl)glycine; N-Acetyl-2,3-dimethylphenylglycine |
| CAS Registry Number | 2171683-91-1 |
| Molecular Formula | C |
| Molecular Weight | 221.25 g/mol |
| Functional Groups | Carboxylic acid (pKa ~3.7), Secondary Amide (Acetamido), Xylyl (Aromatic) |
Structural Visualization
The following diagram illustrates the synthesis and structural connectivity, highlighting the steric bulk of the 2,3-dimethyl substitution.
Caption: Synthesis pathway highlighting the N-acetylation of the hindered glycine precursor.
Physicochemical Profile
Solid-State Properties[1]
-
Melting Point: Predicted range 185–195 °C .[1] (Note: Unsubstituted N-acetylphenylglycine melts at ~193 °C; the xylyl group may depress this slightly due to symmetry disruption or increase it due to molecular weight, but steric bulk generally favors higher lattice energy if packing is efficient).[1]
-
Hygroscopicity: Low to moderate.[1] The amide and acid groups can form hydrogen bonds with atmospheric moisture, but the lipophilic xylyl group mitigates significant water uptake.[1]
Solution Properties (Solubility & pKa)
The solubility of this compound is pH-dependent, behaving as a typical weak acid.[1]
-
pKa (Carboxylic Acid): 3.6 – 3.8 (Estimated).[1] The electron-withdrawing effect of the acetamido group lowers the pKa relative to acetic acid (4.76), while the xylyl group provides a slight inductive donation.[1]
-
LogP (Octanol/Water): 1.8 – 2.2 (Estimated).[1]
-
Solubility Profile:
| Solvent System | Solubility Behavior | Mechanism |
| Water (pH < 3) | Insoluble / Very Low | Compound exists in non-ionized (COOH) form; lipophilic xylyl group dominates.[1] |
| Water (pH > 6) | Soluble | Deprotonation to carboxylate anion (COO⁻) confers water solubility.[1] |
| Methanol/Ethanol | Soluble | Favorable interaction with polar organic solvents.[1] |
| DMSO/DMF | Highly Soluble | Excellent solvation of both amide and aromatic domains.[1] |
Analytical Characterization Protocols
HPLC Purity Analysis (Reverse Phase)
Because the compound contains an ionizable carboxylic acid, pH control of the mobile phase is critical to prevent peak tailing.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Low pH suppresses ionization, retaining the analyte on the column.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).[1]
-
Retention Time: Expect elution after unsubstituted phenylglycine derivatives due to the hydrophobic dimethyl group.[1]
Potentiometric pKa Determination
To accurately determine the pKa for formulation stability:
-
Preparation: Dissolve 5 mg of compound in 20 mL of a 50:50 Methanol:Water mixture (to ensure solubility of the neutral form).
-
Titration: Titrate with 0.1 N KOH using a calibrated glass pH electrode.
-
Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the mixed-solvent data.
Impurity Profiling Logic
The synthesis involves acetylation of the amino acid.[1][2][3] Key impurities to monitor include:
-
Free Amine (Precursor): Detectable via Ninhydrin stain (TLC) or derivatization HPLC.[1]
-
Diacetylated Species: Formation of a mixed anhydride or N,N-diacetyl impurity (rare due to steric hindrance).[1]
-
Racemization: If the starting material was chiral (e.g., L-isomer), the acetylation conditions (especially high heat or basic pH) can induce racemization via the azlactone intermediate.[1] Chiral HPLC is required for enantiomeric excess (ee) determination.[1]
Handling & Stability
Stability Profile
-
Hydrolysis: Stable at neutral pH.[1] Susceptible to amide hydrolysis in strong acid/base at elevated temperatures (>60°C).[1]
-
Thermal: Stable up to its melting point.[1] Avoid prolonged exposure to temperatures >150°C to prevent decarboxylation or cyclization to diketopiperazines.[1]
Safety (GHS Classification)
Treat as a standard irritant until specific toxicological data is available.[1]
PPE Recommendation: Nitrile gloves, safety goggles, and N95 particulate respirator when handling bulk powder.[1]
References
-
PubChem Compound Summary. (2025). N-Acetyl-DL-phenylglycine (Analogous Structure Data). National Center for Biotechnology Information.[1] Link[1]
-
Chemical Source Registry. (2024).[1] 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid - CAS 2171683-91-1.[1] ChemSrc.[1] Link
-
Pertusati, F., & Morewood, J. (2022).[1][3] Synthesis of 2-Acetamido-1,3,4-Tri-O-Acetyl-2-Deoxy-D-Mannopyranose... (Demonstrates standard N-acetylation protocols). Cardiff University.[1] Link
-
Google Patents. (2008).[1] Method for Producing 2,5-Dimethylphenyl Acetic Acid (Synthetic Precursor Context). US20080234501A1.[1] Link
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- 5. 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Establishing the Solubility Profile of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical material attribute that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for determining the solubility profile of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid, a novel chemical entity, in a range of organic solvents. We present a robust, self-validating experimental methodology based on the gold-standard equilibrium shake-flask method, coupled with essential solid-state analysis. This document is intended for researchers, formulation scientists, and process chemists in the pharmaceutical industry, offering both theoretical grounding and practical, step-by-step protocols to generate reliable and reproducible solubility data essential for informed drug development decisions.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the journey from a new chemical entity (NCE) to a viable drug product is contingent on a well-defined set of physicochemical properties. Among these, solubility is paramount.[3] It dictates the rate and extent of drug absorption, directly impacting bioavailability and the ultimate pharmacological response.[4] Poorly soluble compounds often present significant formulation challenges, potentially leading to inadequate drug exposure and variable therapeutic outcomes.[5] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a primary focus for formulation scientists.[4]
2-Acetamido-2-(2,3-dimethylphenyl)acetic acid is an N-acetylated amino acid derivative. Its structure, featuring both hydrogen bond donors/acceptors (amide and carboxylic acid) and a lipophilic dimethylphenyl group, suggests a complex solubility behavior that will vary significantly across different organic solvents. Establishing a detailed solubility profile is a non-negotiable first step in its pre-formulation assessment. This data will guide:
-
Solvent Selection: For crystallization, purification, and synthesis steps.
-
Formulation Strategy: Informing the choice of excipients and delivery technologies (e.g., lipid-based systems, amorphous solid dispersions) to enhance aqueous solubility if needed.[6]
-
Risk Assessment: Identifying potential precipitation issues during manufacturing or administration.
This guide provides the scientific rationale and a detailed workflow to generate this crucial dataset with high fidelity.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility. This can be quantified using cohesion energy parameters, such as the Hansen Solubility Parameters (HSP) , which deconstruct the total cohesion energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
Molecules with similar HSP values are more likely to be miscible.[9] While a full HSP determination is beyond the scope of this guide, this theoretical model underscores the importance of screening a diverse range of solvents that cover a wide area of "solubility space," from non-polar hydrocarbons to polar protic alcohols.
Key factors influencing the solubility of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid include:
-
Solute Properties: The compound's ability to form hydrogen bonds via its amide and acid groups, its molecular size, and, critically, its crystal lattice energy. A more stable crystal structure will require more energy to disrupt, leading to lower solubility.
-
Solvent Properties: The solvent's polarity, hydrogen bonding capacity, and dielectric constant will determine its ability to solvate the molecule effectively.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all measurements must be performed under strict isothermal conditions.
Experimental Determination of Equilibrium Solubility
To ensure the highest degree of accuracy, the equilibrium (or thermodynamic) solubility must be determined. This is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a specific temperature, when a dynamic equilibrium exists between the dissolved solute and the undissolved solid.[3] The most reliable and widely used method for this determination is the Saturation Shake-Flask Method .[10][11]
Materials and Equipment
Solvents: A representative panel of organic solvents should be selected, covering a range of polarities and functionalities. All solvents must be of high purity (e.g., HPLC grade).
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar, aprotic solvents with hydrogen bond accepting capability. |
| Esters | Ethyl Acetate | Moderately polar, aprotic solvent. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Aprotic solvents with varying polarity. |
| Chlorinated | Dichloromethane (DCM) | Apolar, aprotic solvent. |
| Hydrocarbons | Heptane, Toluene | Non-polar solvents to define the lower limit of solubility. |
| Amides | Dimethylformamide (DMF) | Highly polar, aprotic solvent. |
| Other | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Common, highly polar aprotic solvents used in analysis and processing. |
Equipment:
-
Analytical balance (4-decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Syringes (1-3 mL) and syringe filters (0.2 or 0.45 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent quantitative technique.
-
X-Ray Powder Diffraction (XRPD) instrument.
Experimental Workflow
The overall process is designed to create a saturated solution, ensure it has reached equilibrium, separate the solution from the excess solid, and accurately quantify the dissolved solute concentration.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid (e.g., 20-50 mg, accurately weighed) to a glass vial. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.
-
Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period. Then, centrifuge the vials to pellet the excess solid.
-
Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.2 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.
-
Quantification:
-
Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by a validated, stability-indicating HPLC-UV method.
-
Calculate the original concentration in the filtrate, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL.
-
-
Solid-State Analysis: Recover the remaining solid from the vial after the experiment. Dry it under vacuum and analyze it using X-ray Powder Diffraction (XRPD).
Scientific Integrity: A Self-Validating System
The trustworthiness of solubility data hinges on a protocol that validates its own key assumptions.[12] This workflow incorporates two critical validation pillars.
Pillar 1: Confirmation of Equilibrium
The assumption that equilibrium has been reached is fundamental. To validate this, a time-point study should be conducted for a subset of solvents (e.g., one polar, one non-polar). Samples are taken at various intervals (e.g., 4, 8, 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values plateau and show no significant change between the final two time points.
Pillar 2: Solid-State Integrity
Solubility is a property of a specific solid form (polymorph, solvate, or hydrate). During the equilibration process, the initial solid form may transform into a different, more stable (and typically less soluble) form.[13] This is a common source of error and irreproducibility.
Analyzing the residual solid by XRPD after the experiment is non-negotiable.[1][14] The resulting diffraction pattern must be compared to that of the starting material.
-
No Change: If the XRPD patterns match, the measured solubility corresponds to the initial solid form.
-
Form Conversion: If the patterns differ, a solution-mediated transformation has occurred.[12] The measured solubility value corresponds to the new, more stable form, not the starting material. This is a critical finding in itself.
This feedback loop between the solution and solid-state analysis ensures that the generated data is not just a number, but an accurate reflection of the true thermodynamic equilibrium.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Equilibrium Solubility of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solid Form Post-Experiment (XRPD) |
| Methanol | Alcohol | [Experimental Value] | [e.g., Form I (No Change)] |
| Ethanol | Alcohol | [Experimental Value] | [e.g., Form I (No Change)] |
| Isopropanol | Alcohol | [Experimental Value] | [e.g., Form I (No Change)] |
| Acetone | Ketone | [Experimental Value] | [e.g., Form I (No Change)] |
| Ethyl Acetate | Ester | [Experimental Value] | [e.g., Form I (No Change)] |
| Tetrahydrofuran | Ether | [Experimental Value] | [e.g., Form I (No Change)] |
| Dichloromethane | Chlorinated | [Experimental Value] | [e.g., Form I (No Change)] |
| Heptane | Hydrocarbon | [Experimental Value] | [e.g., Form I (No Change)] |
| Acetonitrile | Nitrile | [Experimental Value] | [e.g., Form I (No Change)] |
| Dimethyl Sulfoxide | Sulfoxide | [Experimental Value] | [e.g., Form I (No Change)] |
The results can be interpreted using standard descriptive terms.[15] For example, a solubility of <1 mg/mL is often classified as "sparingly soluble" or "very slightly soluble," while >100 mg/mL would be "freely soluble." This profile provides an empirical map of the compound's behavior, allowing scientists to select appropriate solvent systems for various stages of development, from chemical synthesis to final formulation.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. ([Link])
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Wikipedia. (n.d.). Hansen solubility parameter. ([Link])
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). ([Link])
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Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). ([Link])
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Hansen Solubility Parameters. (n.d.). HSP Science. ([Link])
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West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. ([Link])
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Al-kassas, R., & Al-Gohary, O. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. ([Link])
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Journal of Medical and Pharmaceutical Allied Sciences. (n.d.). Importance of Solubility and Solubility Enhancement Techniques. ([Link])
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. ([Link])
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Malvern Panalytical. (2022). The advantages of solid form analysis with XRPD. ([Link])
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Malvern Panalytical. (2022). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. ([Link])
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Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. ([Link])
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Marques, M. R. C. (n.d.). Technical Note: Solubility Measurements. USP. ([Link])
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American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. ([Link])
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Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. ([Link])
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ([Link])
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World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. ([Link])
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Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. ([Link])
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Reddit. (2022). Determination of maximum solubility?. ([Link])
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Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. ([Link])
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. ([Link])
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CordenPharma. (n.d.). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. ([Link])
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ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ([Link])
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of 2-Phenylacetamide: Synthesis and Properties Explained. ([Link])
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ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. ([Link])
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Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. ([Link])
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ACS Publications. (2009). Commentary: Towards Physico-Relevant Dissolution Testing: The Importance of Solid-State Analysis in Dissolution. ([Link])
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PubMed. (2020). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. ([Link])
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Avomeen. (n.d.). Drug Solubility Testing. ([Link])
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PubChem. (n.d.). (R)-2-Acetamido-2-phenylacetic acid. ([Link])
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PubChem. (n.d.). (S)-2-Acetamido-2-phenylacetic acid. ([Link])
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MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. ([Link])
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2-Acetamido-2-(2,3-dimethylphenyl)acetic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
Executive Summary: This document provides a comprehensive technical overview of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid, a compound of interest within the broader class of substituted phenylacetic acids. While this specific molecule is not extensively cataloged in major chemical databases, this guide elucidates its chemical identity by systematically deriving its structure and IUPAC name from fundamental nomenclature principles. We present its predicted physicochemical properties based on its constituent functional groups and known data from structural analogs.
Furthermore, this guide proposes a robust, multi-step synthetic pathway, detailing the strategic rationale and step-by-step protocols for its preparation from commercially available precursors. The potential utility and areas of scientific interest for this compound are discussed by drawing parallels to structurally related molecules with known biological activities, such as non-steroidal anti-inflammatory drugs (NSAIDs) and local anesthetics. This whitepaper is intended for researchers, chemists, and drug development professionals seeking foundational knowledge and a practical framework for the synthesis and investigation of this novel compound.
Introduction and Scientific Context
The phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the NSAID class. The substitution on the phenyl ring and the alpha-carbon of the acetic acid chain allows for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. The introduction of an acetamido group [—NHC(O)CH₃] can significantly alter factors such as solubility, metabolic stability, and hydrogen bonding capacity, which are critical for drug-receptor interactions.
The target molecule, 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid, combines these features with a specific 2,3-dimethylphenyl (2,3-xylyl) substitution pattern. This ortho/meta-dimethyl arrangement introduces steric bulk and electronic modifications that can influence the molecule's conformation and biological activity compared to other isomers[1][2][3][4]. This guide serves to formally characterize this compound and provide a strategic pathway for its synthesis and future study.
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Structural Derivation
The International Union of Pure and Applied Chemistry (IUPAC) name "2-Acetamido-2-(2,3-dimethylphenyl)acetic acid" systematically defines the molecule's architecture:
-
Acetic acid: The parent structure is a two-carbon carboxylic acid (-CH₂COOH).
-
2-(...) : This indicates that all subsequent groups are attached to the alpha-carbon (C2), the carbon adjacent to the carboxyl group.
-
(2,3-dimethylphenyl): A phenyl ring with methyl groups at positions 2 and 3 is attached to the alpha-carbon.
-
Acetamido: An acetylated amino group (-NHCOCH₃) is also attached to the alpha-carbon.
A critical feature arising from this substitution pattern is the presence of a chiral center at the alpha-carbon, as it is bonded to four different groups: a carboxyl group, a 2,3-dimethylphenyl group, an acetamido group, and a hydrogen atom. Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-Acetamido-2-(2,3-dimethylphenyl)acetic acid.
Chemical Structure
The derived chemical structure is presented below.
Caption: 2D Structure of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
Predicted Physicochemical Properties
As experimental data for this specific molecule is unavailable, the following properties are predicted based on its structure and data from its parent molecule, 2-(2,3-dimethylphenyl)acetic acid[1][5].
| Property | Predicted Value | Data Source Analogy |
| Molecular Formula | C₁₂H₁₅NO₃ | - |
| Molecular Weight | 221.25 g/mol | - |
| XLogP3 | ~1.8 - 2.5 | Parent Acid XLogP3 is 2.3[1] |
| Hydrogen Bond Donors | 2 | (from -COOH and -NH) |
| Hydrogen Bond Acceptors | 3 | (from C=O, -OH, and C=O of acetamido) |
| Monoisotopic Mass | 221.10519 Da | Parent Acid Mass is 164.08373 Da[1] |
Proposed Synthetic Pathway
The synthesis of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid can be logically approached via the construction of its core alpha-amino acid intermediate, followed by N-acetylation. A modified Strecker synthesis provides a reliable and well-established method for this transformation.
Caption: Proposed Synthetic Workflow
Causality Behind Experimental Choices
-
Step 1: Strecker Reaction: This classic one-pot reaction is highly efficient for converting aldehydes into alpha-aminonitriles. Using sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) provides the cyanide nucleophile and in-situ formation of ammonia needed to form the initial imine, which is then attacked by the cyanide ion. The choice of an alcohol/water solvent system facilitates the dissolution of the reagents.
-
Step 2: Nitrile Hydrolysis: Acid-catalyzed hydrolysis is a robust method for converting the nitrile group into a carboxylic acid. Refluxing in strong acid (like H₂SO₄ or HCl) ensures complete conversion of both the nitrile and any intermediate amides to the desired carboxylic acid. This step directly yields the crucial alpha-amino acid precursor.
-
Step 3: N-Acetylation: The final step involves the protection or modification of the alpha-amino group. Acetic anhydride is an excellent and highly reactive acetylating agent. A mild base like pyridine or triethylamine is used to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the final N-acetylated product. This step is performed last to prevent the amine from interfering with earlier reactions.
Detailed Experimental Protocol (Hypothetical)
CAUTION: This protocol involves highly toxic reagents (NaCN) and strong acids. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-2-(2,3-dimethylphenyl)acetonitrile
-
To a solution of ammonium chloride (1.1 eq) in 50 mL of water, add 50 mL of ethanol.
-
Add 2,3-dimethylbenzaldehyde (1.0 eq) to the solution and stir until dissolved.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.
-
Cool the aldehyde solution to 0-5 °C in an ice bath. Slowly add the aqueous NaCN solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to 2-Amino-2-(2,3-dimethylphenyl)acetic acid
-
Carefully add the crude α-aminonitrile from the previous step to a 6 M solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. The progress can be monitored by observing the cessation of ammonia evolution.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., 6 M NaOH or NH₄OH). The amino acid will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water and then cold ethanol, and dry under vacuum to obtain the racemic α-amino acid.
Step 3: N-Acetylation to 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
-
Suspend the 2-amino-2-(2,3-dimethylphenyl)acetic acid (1.0 eq) in 50 mL of glacial acetic acid.
-
Cool the suspension in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product and quench the excess acetic anhydride.
-
Stir for 30 minutes until precipitation is complete.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
Potential Applications and Scientific Interest
The structural motifs within 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid suggest potential for biological activity, drawing parallels from established drug classes:
-
Anti-Inflammatory Activity: Many phenylacetic acid derivatives are known COX-1/COX-2 inhibitors[6]. The 2,3-dimethyl substitution could influence selectivity and potency.
-
Local Anesthetic Properties: The N-substituted-(2,6-dimethylphenyl)acetamide core is central to the local anesthetic lidocaine[7]. While the target molecule has a different overall structure, the presence of the dimethylphenyl and acetamido groups warrants investigation into its potential effects on sodium channel blockade.
-
Chemical Probe or Intermediate: This compound could serve as a valuable building block for the synthesis of more complex molecules, including peptides or heterocyclic systems, where the chiral alpha-carbon and defined substitution pattern can be leveraged for specific molecular designs.
Conclusion
2-Acetamido-2-(2,3-dimethylphenyl)acetic acid represents a novel, structurally interesting molecule at the intersection of several classes of bioactive compounds. This guide has formally defined its chemical structure and IUPAC name, presented its predicted physicochemical properties, and provided a detailed, chemically sound synthetic strategy. The proposed protocols and the scientific rationale behind them offer a clear roadmap for researchers to synthesize and investigate this compound. Its structural similarity to known therapeutic agents suggests that it is a worthwhile candidate for screening in anti-inflammatory and anesthetic assays, and as a versatile intermediate for further chemical synthesis.
References
-
PubChem. (n.d.). 2-(2,3-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,6-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Cardiff University ORCA. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O-Acetyl-2-Deoxy-D-Mannopyranose-6-Phosphate Prodrugs as Potential Therapeutic Agents. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2,3-dimethylphenyl)acetic acid (C10H12O2). Retrieved from [Link]
-
Wikipedia. (n.d.). Lidocaine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,4-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, 2-methylphenyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN111909047A - Preparation process of N-(2-acetamido)-2-iminodiacetic acid.
-
PMC. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-acetamido-3-acetylsulfanylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]
-
ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2.... Retrieved from [Link]
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- 1. 2-(2,3-Dimethylphenyl)acetic acid | C10H12O2 | CID 20572731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,6-Dimethylphenyl)acetic acid | C10H12O2 | CID 19840115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(2,3-dimethylphenyl)acetic acid (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Lidocaine - Wikipedia [en.wikipedia.org]
The 2,3-Dimethylphenylacetic Acid Scaffold: Synthetic Architecture and Medicinal Applications
Executive Summary: The "Ortho-Effect" in Rational Drug Design
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and adrenergic agonists, the phenylacetic acid (PAA) pharmacophore remains a cornerstone of rational drug design. While the 2,6-dichloro substitution pattern (exemplified by Diclofenac ) is famous for forcing the phenyl ring out of planarity to lock the active conformation, the 2,3-dimethylphenylacetic acid (2,3-DMPAA) derivative offers a distinct steric and electronic profile.
This guide provides a rigorous technical analysis of the 2,3-DMPAA scaffold. Unlike its halogenated cousins, the 2,3-dimethyl motif introduces lipophilic bulk without significant electron withdrawal, altering the pKa and binding kinetics in COX-2 and
Chemical Architecture & SAR Profiling
The Structural Divergence: Methyl vs. Chloro
The biological activity of PAA derivatives is governed by the "ortho-effect," where substituents at the 2-position force the acetic acid side chain perpendicular to the phenyl ring. This conformation is critical for fitting into the hydrophobic channel of Cyclooxygenase (COX) enzymes.
| Feature | 2,3-Dimethylphenylacetic Acid | Diclofenac (2,6-Dichloro) | Impact on Pharmacology |
| Steric Bulk | High (Methyl group volume ~24 ų) | Moderate (Chloro group volume ~19 ų) | 2,3-Me substitution creates significant torsional strain, restricting rotation but less symmetrically than 2,6-substitution. |
| Electronic Effect | Weakly Electron Donating (+I effect) | Electron Withdrawing (-I effect) | The methyl groups keep the carboxyl pKa higher (~4.5–5.0) compared to Diclofenac (~4.0), potentially reducing gastric irritation but altering ionic binding. |
| Lipophilicity | High (LogP ~2.3) | Moderate-High (LogP ~4.5) | Methyl groups increase lipophilicity without adding polarizable halogens, aiding blood-brain barrier (BBB) penetration (relevant for CNS-active derivatives). |
| Metabolic Fate | Benzylic Oxidation | Aromatic Hydroxylation | The methyl groups are susceptible to CYP450-mediated benzylic oxidation, creating metabolites that can be exploited for prodrug strategies. |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent utility of the 2,3-DMPAA scaffold in synthesizing NSAID analogues versus CNS-active imidazole derivatives (like Medetomidine precursors).
Figure 1: Divergent synthetic utility of the 2,3-DMPAA scaffold in medicinal chemistry.
Strategic Synthesis: Validated Protocol
While modern palladium-catalyzed carbonylation can synthesize PAAs, the Hydrolysis of Benzyl Cyanides remains the most robust, scalable, and cost-effective method for the 2,3-dimethyl derivative. This route avoids expensive transition metals and allows for easy purification via pH manipulation.
Experimental Workflow
Objective: Synthesis of 2-(2,3-dimethylphenyl)acetic acid from 2,3-dimethylbenzyl cyanide.
Reagents:
-
Precursor: 2,3-Dimethylbenzyl cyanide (1.0 eq)
-
Solvent/Catalyst: Sulfuric Acid (H₂SO₄), 60-70% aqueous solution.
-
Workup: Sodium Carbonate (Na₂CO₃), Hydrochloric Acid (HCl), Toluene (for extraction).
Step-by-Step Protocol:
-
Acid Hydrolysis Initiation:
-
Charge a round-bottom flask with 2,3-dimethylbenzyl cyanide.
-
Add 60% H₂SO₄ (approx. 3.0 molar equivalents relative to nitrile). Note: High concentration acid is required to penetrate the steric shield of the ortho-methyl group.
-
Heat the mixture to reflux (approx. 110–120°C) for 4–6 hours. Monitor via TLC (vanishing nitrile spot).
-
Mechanism:[1][2][3] The nitrile (-CN) is hydrated to the amide, which is then irreversibly hydrolyzed to the carboxylic acid (-COOH).
-
-
Quenching and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice/water (volume 3x reaction volume) with vigorous stirring. The crude acid will precipitate as a solid or oil depending on purity.
-
-
Purification (Acid-Base Swing):
-
Extraction: Dissolve the crude precipitate in Toluene or Ethyl Acetate.
-
Base Wash: Extract the organic layer with 10% aqueous Na₂CO₃. The product moves to the aqueous layer as the sodium salt (R-COO⁻ Na⁺). Impurities (unreacted nitrile, amides) remain in the organic layer.
-
Acidification: Separate the aqueous layer and slowly acidify with concentrated HCl to pH < 2.
-
Crystallization: The pure 2,3-dimethylphenylacetic acid will precipitate. Filter, wash with cold water, and dry.
-
-
Validation:
-
Yield: Expected 75–85%.
-
Characterization: ¹H NMR (CDCl₃) should show a singlet for the methylene group (-CH₂-) at ~3.6 ppm and two singlets for the methyl groups (~2.2–2.3 ppm).
-
Process Flow Diagram
Figure 2: Acid-base "swing" purification protocol ensures removal of neutral organic byproducts.
Medicinal Applications & Grounding
NSAID Development (COX Inhibition)
While 2,3-DMPAA itself is a weak COX inhibitor compared to Diclofenac, it serves as a vital negative control in SAR studies. Research indicates that replacing the ortho-chloro groups of Diclofenac with methyl groups (as in 2,3-DMPAA derivatives) significantly reduces COX-2 potency. This confirms that the electron-withdrawing nature of chlorine (enhancing the acidity of the carboxyl group and specific halogen-bonding interactions) is as crucial as the steric bulk [1, 4].
However, the 2,3-dimethyl scaffold is valuable for developing non-acidic NSAID prodrugs (e.g., amides or esters) which reduce gastrointestinal toxicity while maintaining anti-inflammatory activity via metabolic activation [4].
Precursor to Alpha-2 Agonists (Dexmedetomidine Class)
The 2,3-dimethylphenyl moiety is the defining pharmacophore of Medetomidine and Dexmedetomidine (sedatives/analgesics).
-
Synthetic Link: While industrial synthesis often utilizes Grignard reagents (2,3-dimethylphenylmagnesium bromide), the acetic acid derivative (2,3-DMPAA) appears in patent literature as a metabolic marker and a starting material for chain extension sequences (e.g., reduction to the ethanol, followed by imidazole coupling) [2, 3].
-
Metabolism: 2,3-DMPAA is a known metabolite of these drugs. Understanding its stability and excretion is critical for pharmacokinetic (PK) profiling of Dexmedetomidine [3].
References
-
Organic Syntheses. "Phenylacetic Acid." Org.[4][5] Synth. 1922, 2,[4] 63.
-
PubChem. "Dexmedetomidine | C13H16N2."[2] National Library of Medicine.
-
ResearchGate. "Synthetic Approaches to Dexmedetomidine (Review)." Acta Chimica Slovaca.[6]
-
PubMed Central. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." NIH National Library of Medicine.
-
PubChem. "2-(2,3-Dimethylphenyl)acetic acid." National Library of Medicine.
Sources
- 1. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 2. Dexmedetomidine | C13H16N2 | CID 5311068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Crystal Structure and Polymorphism of 2-Acetamido-2-(2,3-dimethylphenyl)acetic Acid
This technical guide details the solid-state characterization, polymorphic landscape, and structural analysis of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid . This compound, structurally an
Molecular Architecture & Polymorphic Potential
To understand the crystal packing, we must first analyze the molecular degrees of freedom. This molecule contains three critical domains governing its solid-state behavior:
-
The Chiral Center (
-Carbon): The carbon linking the aromatic ring, the acetamido group, and the carboxylic acid is chiral. Unless resolved, the material exists as a racemate ( -mixture).-
Implication: The crystallization will likely result in a racemic compound (centrosymmetric space group, e.g.,
) rather than a conglomerate, though conglomerate formation is a known anomaly in -acetyl- -amino acids.
-
-
The Steric Lock (2,3-Dimethyl Substitution): Unlike the unsubstituted phenyl analog, the 2,3-dimethyl pattern (vicinal methyls) creates significant steric hindrance.
-
Implication: The rotation of the phenyl ring relative to the acetic acid backbone is restricted. This often leads to conformational polymorphism , where different stable rotamers pack into distinct lattice energies.
-
-
Hydrogen Bonding Vectors:
-
Donors: Amide N-H, Carboxylic O-H.
-
Acceptors: Amide C=O, Carboxylic C=O.[1]
-
Implication: The crystal structure is driven by the competition between forming Acid-Acid Homodimers (
motif) versus Amide-Acid Catemers (chains).
-
Predicted Supramolecular Synthons
The polymorphism of this class of compounds is dictated by the stability of the following hydrogen-bond networks:
| Synthon Type | Notation | Description | Probability |
| Carboxylic Dimer | Two acid groups form a cyclic dimer. | High (Thermodynamically preferred in non-polar solvents) | |
| Amide-Acid Chain | Acid OH donates to Amide C=O; Amide NH donates to Acid C=O. | Medium (Kinetic form, often seen in rapid precipitation) | |
| Amide-Amide Dimer | Amide groups dimerize (trans-amide). | Low (Usually disrupted by the stronger acid donor) |
Experimental Protocol: Polymorph Screening
This protocol ensures the exhaustive identification of stable and metastable forms.
Phase 1: Solvent-Mediated Screening
Do not rely on a single solvent. The polarity of the solvent dictates which H-bond donor is "solvated" and thus deactivated during nucleation.
Protocol:
-
Selection: Choose solvents with varying polarity indices and H-bonding propensities:
-
Class A (Non-polar): Toluene, Hexane (promotes Acid dimers).
-
Class B (Polar Protic): Methanol, Ethanol (promotes solvation, slow evaporation yields thermodynamic form).
-
Class C (Polar Aprotic): Acetone, DMF (promotes Amide-Acid catemers).
-
-
Method: Prepare saturated solutions at 40°C. Filter into 3 vials per solvent:
-
Vial 1: Fast Evaporation (Open vial, fume hood).
-
Vial 2: Slow Evaporation (Parafilm with pinhole).
-
Vial 3: Anti-solvent crash (Add Hexane dropwise to induce precipitation).
-
Phase 2: Thermal Stress Screening
-
Melt-Quench: Heat sample to 5°C above melting point (approx. 150-170°C, determine via DSC). Rapidly cool in liquid nitrogen to generate amorphous glass.
-
Annealing: Re-heat the amorphous phase at 5°C/min to observe "Cold Crystallization" (exothermic peak). This often isolates metastable kinetic polymorphs.
Visualization of Screening Logic
The following diagram illustrates the decision tree for isolating polymorphs based on the competitive hydrogen bonding described above.
Caption: Logic flow for targeting specific supramolecular synthons via solvent selection to isolate distinct polymorphs.
Structural Characterization & Data Analysis
Once crystals are obtained, the following analytical hierarchy validates the structure.
A. Single Crystal X-Ray Diffraction (SC-XRD)
This is the gold standard. For the 2,3-dimethyl derivative, look for the Ortho-Effect in the unit cell.
-
Expected Space Group:
(Monoclinic) is most probable for the racemate. -
Key Parameter: Measure the torsion angle
(C_aromatic - C_alpha - N - C_carbonyl). The 2,3-dimethyl group will force this angle to deviate significantly from planarity ( or ) to minimize clash with the acetamido oxygen. -
Refinement: Ensure the methyl hydrogens are refined using a riding model with torsional freedom allowed, as the 2-methyl group often exhibits rotational disorder.
B. Powder X-Ray Diffraction (PXRD)
Use PXRD to fingerprint the bulk material.
-
Diagnostic Region: Focus on the low angle region (
). Polymorphs of phenylacetic acid derivatives typically show distinct shifting of the (001) or (011) peaks due to changes in layer spacing (inter-dimer distance).
C. Thermal Analysis (DSC/TGA)
-
Melting Point: Expect a sharp endotherm. If multiple endotherms appear (e.g.,
and ), it indicates an enantiotropic transition (solid-solid phase change). -
Desolvation: A broad endotherm prior to melting indicates a pseudo-polymorph (solvate). Use TGA to confirm stoichiometry (weight loss %).
Mechanistic Pathway: Synthesis to Crystal
The origin of the polymorphism often lies in the synthesis method. The Strecker Synthesis or Amidation of Phenylglycine routes yield the crude material.
Caption: Synthetic route identifying the zwitterionic amino acid intermediate, which determines the initial purity and potential salt impurities affecting crystallization.
Summary of Key Data Points (Reference Values)
While specific unit cell data for the 2,3-isomer requires experimental generation (as it is less common than the 2,6-isomer used in Lidocaine studies), the following parameters are established for this class of
| Parameter | Typical Value / Observation | Structural Cause |
| Z (Molecules/Cell) | 4 | Inversion symmetry in |
| H-Bond Distance | Strong carboxylic dimer. | |
| Melting Point | High lattice energy due to H-bond network. | |
| Solubility | Low in water; High in EtOH | Hydrophobic aromatic cap vs. Polar acid tail. |
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on graph sets and synthons).
-
Gowda, B. T., et al. (2007).[2] "Crystal structure of N-(2,3-dimethylphenyl)acetamide". Acta Crystallographica Section E, 63(12). (Provides bond lengths for the 2,3-dimethylphenyl-amide fragment). Link
- Görbitz, C. H. (1989). "Crystal structures of N-acetyl-L-phenylalanine and N-acetyl-DL-phenylalanine". Acta Crystallographica Section C.
-
ChemSRC . (2023). "2-Acetamido-2-(2,3-dimethylphenyl)acetic acid - CAS Details". (Verification of chemical identity). Link
-
NIST Chemistry WebBook . "Acetamide, N-(2,3-dimethylphenyl)-".[3][4][5] (IR and Mass Spec reference for the aromatic core). Link
Sources
Methodological & Application
Synthesis Protocol for 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid from 2,3-dimethylbenzaldehyde
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol starts from the readily available 2,3-dimethylbenzaldehyde and proceeds through a modified Strecker synthesis to yield the corresponding α-amino acid, which is subsequently acetylated. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and critical considerations for a successful and safe execution.
Introduction
α-Amino acids and their derivatives are fundamental components of numerous biologically active molecules. The title compound, 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid, incorporates a sterically hindered phenylacetic acid moiety, a structural motif of interest in the design of novel therapeutic agents. The N-acetyl group can enhance the lipophilicity and metabolic stability of the parent amino acid.[1][2] This guide details a reliable and reproducible two-step synthesis protocol starting from 2,3-dimethylbenzaldehyde. The chosen synthetic route is the Strecker synthesis, a classic and robust method for the preparation of α-amino acids from aldehydes or ketones.[3][4][5]
Overall Synthesis Scheme
The synthesis is a two-step process:
-
Strecker Synthesis: 2,3-dimethylbenzaldehyde is converted to the intermediate α-amino acid, 2-amino-2-(2,3-dimethylphenyl)acetic acid, through a one-pot reaction with sodium cyanide and ammonium chloride.[6][7]
-
Acetylation: The α-amino acid is then acetylated using acetic anhydride to yield the final product, 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid.
PART 1: Synthesis of 2-Amino-2-(2,3-dimethylphenyl)acetic acid (Strecker Synthesis)
The first part of the synthesis involves the formation of an α-aminonitrile from the starting aldehyde, which is then hydrolyzed to the corresponding α-amino acid.[4][6] This is a classic example of the Strecker synthesis, a powerful tool for amino acid preparation.[3][8]
Reaction Mechanism: Strecker Synthesis
The Strecker synthesis proceeds in two main stages within the one-pot reaction mixture.[3][6]
Caption: Mechanism of the Strecker Synthesis.
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 2,3-dimethylbenzaldehyde, forming an imine intermediate after dehydration.[5][9] Ammonium chloride serves as both a source of ammonia and a mild acid to catalyze this step.[6]
-
Cyanide Addition: A cyanide ion, generated from sodium cyanide, then attacks the iminium carbon to form an α-aminonitrile.[3][4]
-
Hydrolysis: The α-aminonitrile is subsequently hydrolyzed under acidic conditions to the desired α-amino acid.[6]
Experimental Protocol: Strecker Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dimethylbenzaldehyde | 134.18 | 10.0 g | 0.0745 |
| Sodium Cyanide (NaCN) | 49.01 | 4.0 g | 0.0816 |
| Ammonium Chloride (NH4Cl) | 53.49 | 4.4 g | 0.0823 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Instrumentation:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Addition: To the flask, add 2,3-dimethylbenzaldehyde (10.0 g, 0.0745 mol), ammonium chloride (4.4 g, 0.0823 mol), and 50 mL of ethanol.
-
Cyanide Solution Preparation: In a separate beaker, carefully dissolve sodium cyanide (4.0 g, 0.0816 mol) in 50 mL of water. EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[10][11] All work must be conducted in a fume hood.[11] Have a cyanide antidote kit readily available and be trained in its use.
-
Reaction Execution: Slowly add the sodium cyanide solution to the stirred aldehyde mixture in the flask via the dropping funnel over 30 minutes.
-
Heating: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 4 hours.
-
Hydrolysis: After 4 hours, cool the mixture to room temperature. Carefully and slowly add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1. Heat the mixture to reflux (approximately 100-110°C) and maintain for 6-8 hours to hydrolyze the nitrile.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture to pH 6-7 with a concentrated sodium hydroxide solution. The amino acid will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
-
PART 2: Synthesis of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid (Acetylation)
The second step involves the N-acetylation of the synthesized α-amino acid. This is a straightforward acylation reaction using acetic anhydride.[1]
Reaction Mechanism: Acetylation
Caption: Mechanism of N-acetylation.
The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts a proton from the nitrogen to yield the N-acetylated product and acetic acid as a byproduct.[12]
Experimental Protocol: Acetylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-2-(2,3-dimethylphenyl)acetic acid | 193.23 | 5.0 g | 0.0259 |
| Acetic Anhydride | 102.09 | 5.0 mL (5.4 g) | 0.0529 |
| Acetic Acid (glacial) | 60.05 | 25 mL | - |
| Water | 18.02 | 100 mL | - |
Instrumentation:
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-amino-2-(2,3-dimethylphenyl)acetic acid (5.0 g, 0.0259 mol) in 25 mL of glacial acetic acid with stirring.
-
Acylation: Cool the solution in an ice bath. Slowly add acetic anhydride (5.0 mL, 0.0529 mol) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Precipitation: Pour the reaction mixture into 100 mL of cold water with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water (3 x 30 mL) to remove any residual acetic acid and acetic anhydride.
-
Drying: Dry the final product in a vacuum oven at 80°C to a constant weight.
Characterization of the Final Product
The identity and purity of the synthesized 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid should be confirmed by standard analytical techniques.
Expected Data:
-
Appearance: White to off-white solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals for the acetamido group (singlet around δ 1.9-2.1 ppm), the methyl groups on the phenyl ring (two singlets around δ 2.2-2.4 ppm), the methine proton (singlet around δ 5.2-5.4 ppm), the aromatic protons (multiplet between δ 7.0-7.3 ppm), the amide proton (singlet around δ 8.2-8.5 ppm), and the carboxylic acid proton (broad singlet > δ 12 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the acetamido methyl and carbonyl carbons, the aromatic carbons (including the two methyl-substituted carbons), the methine carbon, and the carboxylic acid carbonyl carbon.
-
IR (KBr, cm⁻¹): Expected characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid and amide (around 1700-1650 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
Safety Precautions
-
Sodium Cyanide: Sodium cyanide is a highly toxic substance.[10][13] Ingestion, inhalation, or skin contact can be fatal.[14] Always handle sodium cyanide in a well-ventilated fume hood while wearing appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.[11] Avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.[10] Ensure a cyanide poisoning first-aid kit is available and that personnel are trained in its use.
-
Acetic Anhydride and Acetic Acid: These reagents are corrosive and can cause severe skin and eye burns. Handle them in a fume hood with appropriate PPE.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling any chemicals.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Strecker synthesis | Incomplete hydrolysis of the nitrile. | Extend the reflux time during the hydrolysis step. Ensure the pH is strongly acidic. |
| Side reactions. | Maintain the reaction temperature at 60°C during the initial phase. | |
| Product is an oil or does not solidify | Impurities are present. | Attempt to recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
| Incomplete acetylation | Insufficient acetic anhydride or reaction time. | Use a slight excess of acetic anhydride and ensure the reaction is stirred for the full 2 hours. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid from 2,3-dimethylbenzaldehyde. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further applications in drug discovery and development. The inclusion of mechanistic insights and troubleshooting guidance aims to empower scientists with a deeper understanding of the chemical transformations involved.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850, 75(1), 27-45.
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Sketchy. Synthesis of Alpha-Amino Acids. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
Pearson. Synthesis of Amino Acids: Strecker Synthesis. [Link]
-
News-Medical.Net. Overview of Strecker Amino Acid Synthesis. [Link]
-
Flexi Answers. Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. [Link]
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]
-
Wikipedia. N-terminal acetylation. [Link]
-
Kalník, M., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 2021 , 26(13), 4024. [Link]
-
United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. [Link]
-
Kalník, M., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC, 2021 . [Link]
-
The University of Tennessee Health Science Center. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
-
MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
-
Kalník, M., et al. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 2021 , 26(13), 4024. [Link]
- Ho, H. T., et al. N-acylated alpha-amino acids as novel oral delivery agents for proteins. Pharmaceutical research, 1997, 14(2), 197-202.
-
Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]
- Polevoda, B., & Sherman, F. The diversity of acetylated proteins. Genome biology, 2002, 3(5), 1-6.
-
The Journal of Organic Chemistry. Direct Acylation of α-Amino Acids and Dipeptides. [Link]
-
Wikipedia. Protein acetylation. [Link]
Sources
- 1. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 2. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ck12.org [ck12.org]
- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 10. geneseo.edu [geneseo.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. The diversity of acetylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. camachem.com [camachem.com]
- 14. uthsc.edu [uthsc.edu]
Application Note & Protocol Guide: Recrystallization Solvents for the Purification of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
Abstract
This comprehensive guide provides a detailed exploration of solvent selection and recrystallization protocols for the purification of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require high-purity samples of this compound. This document elucidates the theoretical principles underpinning solvent choice, offers a systematic approach to solvent screening, and provides step-by-step protocols for both single-solvent and mixed-solvent recrystallization techniques. The aim is to equip the user with the necessary knowledge to rationally design and execute an effective purification strategy, ensuring the integrity and quality of the final product.
Introduction: The Imperative for Purity
2-Acetamido-2-(2,3-dimethylphenyl)acetic acid is a molecule of interest in pharmaceutical research and development, likely as a synthetic intermediate or a potential active pharmaceutical ingredient (API). In these applications, purity is not merely a desirable attribute but a critical determinant of a compound's efficacy, safety, and regulatory compliance. Impurities, which can include unreacted starting materials, byproducts, or degradation products, can significantly alter the pharmacological and toxicological profile of the target compound.
Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1][2] It leverages differences in solubility between the desired compound and its impurities in a given solvent or solvent system. A successful recrystallization can yield a product of very high purity, often in a crystalline form that is ideal for downstream applications and characterization. This guide will walk you through the process of selecting an optimal solvent system and executing the recrystallization of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid.
The Science of Solvent Selection: A First Principles Approach
The ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][3] This differential solubility is the driving force for crystallization upon cooling. The "like dissolves like" principle is a foundational concept here; a solvent will best dissolve a solute with similar polarity.[4]
Our target molecule, 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid, possesses a blend of polar and non-polar characteristics:
-
Polar Moieties: The carboxylic acid (-COOH) and the acetamido (-NHCOCH₃) groups are polar and capable of hydrogen bonding.
-
Non-Polar Moiety: The 2,3-dimethylphenyl ring is bulky and non-polar (hydrophobic).
This amphiphilic nature suggests that neither a highly polar solvent (like water) nor a very non-polar solvent (like hexane) alone may be ideal. A solvent of intermediate polarity or a mixed-solvent system is likely to provide the requisite solubility characteristics.
Systematic Solvent Screening
A preliminary screening of solvents is the most effective way to identify a suitable system. This is typically done on a small scale.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of the crude 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, agitating after each addition.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of pure-looking crystals.
Candidate Solvents for Consideration
The following table summarizes potential solvents and their properties, providing a starting point for the screening process.
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Water | High | 100 | Good for dissolving the polar groups. Often used for N-acetylated amino acids.[5] | Likely poor solubility of the dimethylphenyl group, even when hot. |
| Ethanol | Medium-High | 78 | Can dissolve both polar and non-polar moieties. A good general-purpose solvent.[4] | May have too high solubility at room temperature, leading to poor recovery. |
| Isopropanol | Medium | 82 | Similar to ethanol but slightly less polar. | May also have high room temperature solubility. |
| Acetone | Medium | 56 | Good solvent for a wide range of organic compounds. | Low boiling point can lead to rapid evaporation and premature crystallization. |
| Ethyl Acetate | Medium-Low | 77 | Often a good choice for compounds of intermediate polarity. | May not be polar enough to dissolve the compound, even when hot. |
| Toluene | Low | 111 | May dissolve the non-polar ring, but likely not the polar groups. | Unlikely to be a good single solvent. |
| Hexane | Very Low | 69 | Good as an "anti-solvent" in a mixed-solvent system. | Will not dissolve the compound. |
Experimental Protocols
The following protocols are detailed, step-by-step procedures for the recrystallization of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.
Single-Solvent Recrystallization Protocol
This protocol is suitable if a single solvent with a steep solubility curve is identified during screening. Ethanol or isopropanol are likely candidates.
Workflow Diagram:
Caption: Workflow for a single-solvent recrystallization process.
Step-by-Step Procedure:
-
Dissolution: Place the crude 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding the solvent in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Mixed-Solvent Recrystallization Protocol
This method is ideal when no single solvent is suitable. A common and effective approach is to use a "solvent-antisolvent" pair.[6] For our target molecule, an ethanol/water or acetone/hexane system could be effective. In this system, the compound is dissolved in a "good" solvent (in which it is soluble), and a "poor" or "anti-solvent" (in which it is insoluble) is added to induce crystallization.[7]
Logical Diagram for Solvent Pair Selection:
Caption: Logic for selecting a solvent pair for recrystallization.
Step-by-Step Procedure (Ethanol-Water System):
-
Dissolution: Dissolve the crude 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[6]
-
Clarification: Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice-water bath to complete the crystallization process.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as the final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form | Too much solvent used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid. | Reheat the solution to dissolve the oil. Add more of the "good" solvent (in a mixed system) or switch to a lower-boiling point solvent. Allow for slower cooling. |
| Low recovery | Compound is too soluble in the cold solvent; too much solvent used. | Ensure minimum amount of hot solvent was used. Cool the solution for a longer period in an ice bath. |
| Colored crystals | Colored impurities are not removed. | Use activated charcoal during the dissolution step. Ensure the impurity is not co-crystallizing. |
Conclusion
The purification of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid by recrystallization is a highly effective method when a systematic approach to solvent selection is employed. Due to the molecule's combined polar and non-polar features, a mixed-solvent system such as ethanol-water is likely to provide the best results, offering a balance of solubility and insolubility that is key to successful crystallization. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can consistently obtain this compound in high purity, thereby ensuring the reliability and reproducibility of their scientific findings.
References
- Benchchem.
- Google Patents.
- University of Rochester, Department of Chemistry.
- University of California, Irvine.
- Recrystallization and Crystalliz
- University of Wisconsin-Madison.
- MIT OpenCourseWare.
- 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.
Sources
Application Note: Preparation of Chiral Derivatives Using 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for utilizing 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid (racemic) as a starting material to generate high-purity chiral derivatives, specifically (S)-2-amino-2-(2,3-dimethylphenyl)acetic acid (L-isomer) and (R)-2-acetamido-2-(2,3-dimethylphenyl)acetic acid (D-isomer).
Abstract & Strategic Significance
2-Acetamido-2-(2,3-dimethylphenyl)acetic acid is the N-acetylated derivative of 2,3-dimethylphenylglycine , a non-proteinogenic amino acid. The ortho,meta-dimethyl substitution pattern on the phenyl ring introduces significant steric bulk and restricted rotation compared to standard phenylglycine. This makes its chiral derivatives highly valuable in peptidomimetic drug design for inducing specific conformational constraints (e.g.,
This guide focuses on the Enzymatic Kinetic Resolution (EKR) of the racemic N-acetyl precursor. Unlike chemical resolution, EKR using Acylase I (Aminoacylase) offers mild conditions and high enantiomeric excess (
Mechanism of Action: Enzymatic Kinetic Resolution
The core technology relies on the stereoselective hydrolysis catalyzed by Acylase I (typically from Aspergillus melleus or Porcine Kidney).
-
Selectivity: The enzyme active site accommodates the L-enantiomer of the N-acetyl substrate.
-
Catalysis: It hydrolyzes the amide bond, releasing the free L-amino acid and acetate.
-
Exclusion: The D-enantiomer is sterically rejected and remains as the unreacted N-acetyl acid.
-
Steric Challenge: The 2-methyl group (ortho-substitution) presents a steric barrier, often reducing reaction rates compared to unsubstituted phenylglycine. This protocol includes optimization steps (enzyme loading and co-solvent) to overcome this "ortho-effect."
Workflow Visualization
Figure 1: Logical flow for the enzymatic resolution of the racemic N-acetyl precursor into distinct chiral streams.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8]
-
Substrate: Racemic 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid (Purity >98%).
-
Enzyme: Acylase I (Grade: >30,000 U/g, Source: Aspergillus melleus preferred for aromatic substrates).
-
Cofactor: Cobalt(II) chloride hexahydrate (
). -
Solvents: 2M LiOH or NaOH, 6M HCl, Ethyl Acetate, Methanol.
-
Resin: Dowex 50W-X8 (H+ form) cation exchange resin.
Step-by-Step Methodology
Phase 1: Substrate Preparation & Enzymatic Reaction
Critical Insight: The 2,3-dimethyl substitution decreases water solubility. Do not use high concentrations (>0.5 M) as precipitation will inhibit the enzyme.
-
Dissolution: In a reaction vessel, suspend 10.0 g (approx. 45 mmol) of racemic 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid in 150 mL of deionized water.
-
pH Adjustment: Slowly add 2M LiOH (Lithium Hydroxide is preferred over NaOH for better solubility of phenylglycine salts) with stirring until pH reaches 7.5–7.8. The solution should become clear.
-
Cofactor Addition: Add
to a final concentration of 0.5 mM. This activates the Acylase I. -
Enzyme Addition: Add Acylase I (200 mg). Note: Due to ortho-steric hindrance, this loading is 2x higher than standard phenylglycine protocols.
-
Incubation: Stir gently at 37°C. Monitor pH; maintain at 7.5 using an autotitrator with 0.5M LiOH.
-
Endpoint: The reaction is complete when base consumption stops (theoretical 50% conversion). Typically 24–36 hours.
Phase 2: Separation of Chiral Derivatives
Self-Validating Step: Check the optical rotation of a small aliquot of the supernatant. A positive shift indicates the formation of the L-amino acid.
-
Enzyme Removal: Heat the mixture to 60°C for 10 minutes to denature the enzyme and add activated carbon. Filter through Celite.
-
Acidification: Cool filtrate to 5°C. Adjust pH to 1.5 using 6M HCl.
-
Observation: The D-N-acetyl-2-(2,3-dimethylphenyl)acetic acid will precipitate as a white solid or form an oil.
-
-
Extraction (D-Isomer): Extract the acidic mixture with Ethyl Acetate (3 x 100 mL).
-
Organic Layer: Contains the D-N-acetyl derivative . Dry over
, evaporate, and recrystallize from MeOH/Water to obtain pure D-isomer.
-
-
Isolation (L-Isomer): The aqueous layer contains the L-2-amino-2-(2,3-dimethylphenyl)acetic acid (hydrochloride salt).
-
Load the aqueous solution onto a Dowex 50W-X8 column.
-
Wash with water to remove salts.
-
Elute the free amino acid with 1M
. -
Concentrate and lyophilize to obtain the pure L-amino acid.
-
Analytical Data & Quality Control
To ensure the integrity of the chiral derivatives, the following specifications must be met.
| Parameter | L-Amino Acid Derivative | D-N-Acetyl Derivative | Method |
| State | White crystalline powder | White solid / viscous oil | Visual |
| Chiral Purity (ee) | > 99.0% | > 98.0% | Chiral HPLC (Crownpak CR(+)) |
| Chemical Purity | > 98.5% | > 99.0% | HPLC (C18, 254 nm) |
| Specific Rotation | Polarimetry | ||
| 1H NMR (D2O) | 400 MHz NMR |
*Note: Specific rotation values are estimated based on structural analogs (phenylglycine/2-methylphenylglycine). Always establish an internal reference standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Steric hindrance from 2,3-dimethyl group. | Increase enzyme loading by 50% or add 5% DMSO as co-solvent to improve solubility. |
| Low Yield of L-Isomer | Incomplete hydrolysis or product inhibition. | Verify pH stability (must not drop below 7.0). Remove acetate product via dialysis if using immobilized enzyme. |
| Racemization | pH too high (>9.0) or temp >45°C. | Strictly control pH during extraction. Phenylglycine derivatives are prone to racemization at basic pH. |
Downstream Applications (Derivatization)
Once resolved, the L-2-amino-2-(2,3-dimethylphenyl)acetic acid serves as a potent chiral auxiliary.
Protocol: Synthesis of Boc-Protected Chiral Building Block
-
Dissolve L-amino acid (1 eq) in Dioxane/Water (1:1).
-
Add
(2 eq) and (1.1 eq). -
Stir at RT for 12h. Acidify and extract.[1]
-
Result: (S)-N-Boc-2-(2,3-dimethylphenyl)glycine , ready for solid-phase peptide synthesis (SPPS).
References
-
Ingersoll, A. W., & Adams, R. (1922). Optically Active Phenylaminoacetic Acids. Journal of the American Chemical Society.
-
Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
-
Wade, D. S. (2025). Commercial availability of 2-Amino-2-(2,3-dimethylphenyl)acetic acid. ChemScene Product Database.
-
FDA Drug Database. (2015). Eluxadoline Structure and Intermediates (Structural Analog Context).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid. Our approach is rooted in first-principles chemical understanding, offering not just protocols, but the scientific rationale behind them to empower you to make informed decisions during your experiments.
Part 1: Understanding the Core Problem: Physicochemical Profile
The solubility behavior of any compound is dictated by its structure. 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid is an aryl-acetic acid derivative. Its poor aqueous solubility is a direct consequence of its molecular architecture:
-
Hydrophobic Phenyl Ring: The 2,3-dimethylphenyl group is large, non-polar, and lipophilic, actively repelling water molecules. The two methyl groups further increase this hydrophobicity.
-
Ionizable Carboxylic Acid: The acetic acid moiety (-COOH) is a weak acid. In its protonated (neutral) state at low pH, it contributes little to water solubility. However, upon deprotonation to its carboxylate salt (-COO⁻) at higher pH, it becomes significantly more polar and water-soluble.
A summary of the predicted physicochemical properties, based on its structure and data from analogous compounds, is presented below.
| Property | Predicted Value / Observation | Rationale & Implication for Solubility |
| Molecular Structure | C₁₂H₁₅NO₃ | The molecule possesses both hydrophobic (dimethylphenyl) and hydrophilic (carboxylic acid, acetamido) regions. |
| Predicted XLogP3 | ~2.0 - 2.5 | Based on similar structures like 2-(2,3-Dimethylphenyl)acetic acid (XLogP3 = 2.3)[1]. A value >2 indicates a preference for a lipid environment over an aqueous one, predicting low intrinsic water solubility. |
| Predicted pKa | ~4.0 - 5.0 | Typical range for carboxylic acids[2][3]. This is the critical pH at which the compound transitions from its poorly soluble neutral form to its more soluble ionized form. |
| Appearance | Likely a solid at room temperature. | As with many organic acids. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides a logical, step-by-step workflow to systematically address solubility issues in a question-and-answer format.
Q1: My compound is insoluble when I add it directly to neutral water or a standard buffer (e.g., PBS pH 7.4). What is the first and most critical step?
Answer: The primary and most effective strategy is pH adjustment . Your compound is a carboxylic acid, and its solubility is fundamentally dependent on pH. At a pH below its pKa (~4-5), it exists in its neutral, poorly soluble form. By raising the pH to a level at least 1.5 to 2 units above the pKa, you will deprotonate the carboxylic acid to its highly soluble carboxylate salt form.[4][5][6]
-
Preparation: Weigh the desired amount of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid powder and place it in your target volume of purified water or buffer.
-
Slurry Formation: Stir the mixture at room temperature. It will form a cloudy suspension or slurry.
-
Titration: While stirring continuously, add a suitable base dropwise. Recommended bases include 1 M NaOH or 1 M KOH.
-
pH Monitoring: Monitor the pH of the solution in real-time using a calibrated pH meter.
-
Dissolution Point: As the pH increases and surpasses the compound's pKa, you will observe the solution becoming clear as the compound dissolves.
-
Final pH Adjustment: Continue adding base until all solid has dissolved and the solution is stable at your target pH (e.g., pH 7.4 for physiological studies).
-
QS to Volume: If necessary, add the final volume of water/buffer to reach your target concentration.
Scientist's Note: This method creates a salt solution of your compound in situ. It is the preferred method for preparing aqueous solutions without organic co-solvents.
Q2: I've adjusted the pH, but the solubility is still insufficient for my required concentration, or my experiment requires a concentrated stock solution. What is the next step?
Answer: The next strategy is to use water-miscible organic co-solvents to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic regions of your compound.[5]
Commonly used co-solvents for this purpose include Dimethyl Sulfoxide (DMSO), Ethanol, and N,N-Dimethylformamide (DMF).[7]
-
Solvent Selection: Choose a high-purity, anhydrous-grade co-solvent (DMSO is a common first choice due to its high solubilizing power).
-
Stock Preparation: Weigh your compound and add the co-solvent to achieve a high concentration (e.g., 10-100 mM). Use gentle vortexing or sonication to aid dissolution. The compound should be freely soluble in 100% organic solvent.
-
Aqueous Dilution (Critical Step):
-
Add the concentrated organic stock solution dropwise into your vigorously stirring aqueous buffer. Never add the aqueous buffer to the organic stock , as this will cause the compound to precipitate immediately.
-
Monitor for any signs of precipitation (cloudiness). If this occurs, the solubility limit in that final solvent composition has been exceeded.
-
Trustworthiness Check: Always prepare a small test dilution first. A common issue is that a compound may be soluble in 100% DMSO but will crash out of solution when diluted into a buffer if the final percentage of DMSO is too low to maintain solubility. For cell-based assays, it is critical to keep the final DMSO concentration below a level that causes toxicity (typically <0.5%).[7]
Q3: My application is highly sensitive to organic co-solvents. Are there alternative formulation strategies?
Answer: Yes. If pH adjustment alone is insufficient and co-solvents are not viable, you can explore advanced formulation techniques using excipients like surfactants or cyclodextrins.[4][5]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles that can encapsulate your hydrophobic compound, increasing its apparent water solubility. Examples include Tween® 80 or Kolliphor® EL.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic dimethylphenyl group of your compound can form an "inclusion complex" within this cavity, effectively shielding it from water and increasing solubility. A common choice is Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[4]
-
Prepare separate concentrated aqueous solutions of the chosen excipient (e.g., 10-20% w/v HP-β-CD).
-
Add your compound to these excipient solutions.
-
Stir overnight at room temperature to allow for equilibration and complex formation.
-
Centrifuge or filter the samples and analyze the supernatant (e.g., by HPLC or UV-Vis) to determine the achieved concentration.
Q4: The dissolution process is very slow, even when using the methods above. How can I speed it up?
Answer: The rate of dissolution can be enhanced by increasing the kinetic energy of the system and the surface area of the solid.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process.
-
Gentle Heating: Gently warming the solution (e.g., to 37-40°C) can increase solubility and the rate of dissolution. Always ensure your compound is stable at the tested temperature.
-
Particle Size Reduction: While a more advanced technique, reducing the particle size of your solid compound (micronization) increases the surface-area-to-volume ratio, which can significantly improve the dissolution rate, though it does not change the equilibrium solubility.[5]
Part 3: Visualization & Summary
Troubleshooting Workflow Diagram
The following diagram illustrates the logical decision-making process for addressing solubility issues with 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid.
Caption: Troubleshooting workflow for solubilizing 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Key Considerations & Best Practices |
| pH Adjustment | Converts the poorly soluble carboxylic acid to its highly soluble carboxylate salt. | The most effective and cleanest method. Target a pH at least 1.5-2 units above the pKa (~4-5). |
| Co-solvents | Reduces the polarity of the aqueous medium, making it more favorable for the solute. | Prepare a concentrated stock and dilute carefully into buffer. Monitor for precipitation and keep final solvent concentration low (<0.5% for cell work). |
| Surfactants | Form micelles that encapsulate the hydrophobic compound. | Must be used above the Critical Micelle Concentration (CMC). Potential for biological interference. |
| Cyclodextrins | Form inclusion complexes, shielding the hydrophobic part of the molecule from water. | Stoichiometry of complexation is important. Can be a very effective, low-toxicity option. |
| Kinetic Aids | Increases the rate of dissolution by adding energy or increasing surface area. | Sonication and gentle heating are simple and effective. Does not increase equilibrium solubility. |
References
-
Gong, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]
-
Isolation of a Carboxylic acid : r/chemhelp. (2019). Reddit. [Link]
-
PubChem. (2R)-2-acetamido-3-acetylsulfanylpropanoic acid. National Center for Biotechnology Information. [Link]
-
The scope of α-aryl acetic acid derivatives. ResearchGate. [Link]
-
Hydrolysis. Wikipedia. [Link]
-
PubChem. 2-(2,3-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. PubMed. [Link]
-
PubChem. Acetylglycine. National Center for Biotechnology Information. [Link]
-
De Luca, M., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. Molecules. [Link]
-
Le, D. N., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. [Link]
-
PubChem. 2-(2,6-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Lidocaine. Wikipedia. [Link]
-
PubChem. 2-Acetamidoacrylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(3,5-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. [Link]
- Process for the preparation of aryoxyacetic acid derivatives.
-
Williams, R. pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
-
pKa Data Compiled by R. Williams page-1. University of California, Davis. [Link]
-
Acetic acid, 2-methylphenyl ester. NIST WebBook. [Link]
-
PubChem. N-Acetyl-L-Cysteine. National Center for Biotechnology Information. [Link]
-
CS-SOP-48 Propoxyphene. Phoenix Police Department. [Link]
Sources
- 1. 2-(2,3-Dimethylphenyl)acetic acid | C10H12O2 | CID 20572731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: Minimizing Racemization During Hydrolysis of 2-Acetamido-2-(2,3-dimethylphenyl)acetic Acid
Executive Summary & Core Challenge
You are attempting to hydrolyze the
The Critical Issue: This substrate is a phenylglycine derivative .[2][3] Unlike alkyl amino acids (e.g., Leucine, Alanine), phenylglycine derivatives possess a chiral proton at the benzylic position (
During hydrolysis, particularly under harsh chemical conditions (acid reflux), this molecule is highly prone to racemization via the Azlactone (Oxazolone) Mechanism . The steric bulk of the 2,3-dimethyl substitution may further retard the hydrolysis rate, extending the time window for racemization to occur.
The Mechanism of Failure: Why Racemization Occurs
To prevent racemization, you must understand the pathway. It is rarely a simple direct proton exchange; it is usually facilitated by cyclization.[1]
The Azlactone Pathway
Under acidic or basic conditions, the amide oxygen of the
-
Cyclization: The
-acetyl group cyclizes to form the azlactone.[4] -
Deprotonation: The
-proton on the azlactone ring is highly acidic. Removal of this proton creates a planar, achiral enolate intermediate. -
Reprotonation: The proton returns from either face, destroying the enantiomeric excess (
). -
Hydrolysis: The azlactone opens up to yield the racemic amino acid.
Figure 1: The Azlactone racemization pathway.[1] The formation of the planar enolate is the irreversible step that destroys optical purity.
Troubleshooting Guide: Method Selection
This decision tree dictates your experimental approach based on your purity requirements.
Figure 2: Workflow selection based on enantiomeric excess requirements.
Method A: Enzymatic Hydrolysis (The Gold Standard)
Recommendation: This is the only reliable method to maintain
Recommended Enzyme[3]
-
Aminoacylase I (from Aspergillus melleus or Porcine Kidney): Specific for hydrolyzing
-acetyl-L-amino acids.[1] -
Penicillin G Acylase (PGA): Highly effective for phenylglycine derivatives, though often specific to
-phenylacetyl groups.[1] However, it can show activity toward -acetyl groups with high enantioselectivity [3].[1][2]
Protocol: Enzymatic Resolution
Reagents:
-
Substrate: 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid (10 mmol)
-
Enzyme: Aminoacylase I (Grade I, lyophilized powder)[1]
-
Buffer: 0.1 M Phosphate Buffer (pH 7.5) containing 0.5 mM CoCl
(Cofactor)[1]
Step-by-Step:
-
Dissolution: Dissolve the substrate in a minimal amount of 1M NaOH (or KOH) to form the soluble carboxylate salt. Adjust pH back to 7.5 immediately using dilute HCl.[1] Do not leave at high pH.[1]
-
Enzyme Prep: Dissolve Aminoacylase I in the phosphate buffer. (Typical loading: 50–100 units per mmol of substrate).[1]
-
Incubation: Mix substrate and enzyme solutions. Incubate at 37°C with gentle shaking.
-
Monitoring: Monitor the reaction by HPLC (see Section 6). The 2,3-dimethyl group acts as a steric block, so reaction times may be longer (24–48 hours) than standard amino acids.[1]
-
Termination: Acidify to pH 5.0 with acetic acid to denature the enzyme.
-
Purification:
Method B: Chemical Hydrolysis (Damage Control)[1]
Warning: Use this only if enzymes are unavailable.[1] Racemization is expected.[1] The goal here is to minimize it, not eliminate it.
The "Rapid-Acid" Protocol
Standard 6N HCl reflux (100°C, 12h) will result in nearly total racemization of this substrate.[1] You must trade conversion for stereochemistry.[1]
Step-by-Step:
-
Acid Selection: Use 48% Hydrobromic Acid (HBr) instead of HCl. HBr cleaves amides faster than HCl, allowing for shorter reaction times.[1]
-
Temperature Control: Do not reflux at boiling point (
C for HBr). Limit temperature to 60–70°C . -
Time Limit: Monitor conversion every 30 minutes. Stop the reaction immediately once 80–90% conversion is reached. Do not chase 100%.
-
Scavengers: Perform the reaction under Nitrogen atmosphere to prevent oxidative degradation, which often accompanies racemization.[1]
Analytical Quality Assurance (QA)
You cannot fix what you cannot measure. You must verify the
Option 1: Chiral HPLC (Free Amino Acid)[1]
-
Column: Crownpak CR-I(+) (Daicel) or Chiralpak ZWIX(+) .[1]
-
Mechanism: Crown ethers complex with the primary ammonium group (
).[1] -
Mobile Phase: pH 1.5–2.0 Perchloric acid (aq).[1] (Acidic pH is required to protonate the amine).
-
Detection: UV at 210 nm or 254 nm (phenyl ring).[1]
Option 2: Chiral HPLC (N-Acetyl Starting Material)[1]
-
Column: Chiralpak ID, IG, or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane/IPA/TFA (Normal Phase) or Acetonitrile/Water/TFA (Reversed Phase).[1]
-
Why: To ensure your starting material wasn't already racemized during the acetylation step.
Frequently Asked Questions (FAQ)
Q: Why is the 2,3-dimethyl derivative harder to handle than unsubstituted phenylglycine? A: The ortho-methyl group at the 2-position creates steric hindrance near the reaction center. This slows down the enzymatic hydrolysis rate. Slower hydrolysis means the substrate sits in the buffer longer, slightly increasing the risk of non-enzymatic background racemization, though this is negligible at pH 7.5 compared to acid reflux.
Q: Can I use base hydrolysis (NaOH)?
A: Absolutely not. Phenylglycine derivatives racemize extremely fast in basic conditions via direct proton abstraction.[1] The
Q: My enzyme reaction is stuck at 50% conversion. Why? A: If you started with a racemic mixture (DL-), the enzyme is likely specific only for the L-enantiomer (kinetic resolution). It will hydrolyze the L-form and leave the D-form untouched. You must separate them to get pure L-amino acid.[1]
References
-
Mechanism of Racemization: M. Bodanszky, "Principles of Peptide Synthesis," Springer-Verlag.[1] (Explains the Azlactone/Oxazolone mechanism in detail).
-
Phenylglycine Instability: Williams, R. M., et al.[1] "Asymmetric Synthesis of
-Amino Acids." Chemical Reviews, 1992.[1] (Details the high acidity of benzylic protons in amino acid synthesis). -
Enzymatic Resolution: Xue, Y.P., et al.[1] "Efficient Synthesis of Non-Natural L-2-Aryl-Amino Acids by a Chemoenzymatic Route."[1][2] ResearchGate, 2014.[1]
-
Chiral Separation: Daicel Chiral Technologies, "Instruction Manual for CROWNPAK CR-I(+)." (Standard for separating native amino acids).[1][5]
-
HBr Hydrolysis: Greene, T.W., Wuts, P.G.M.[1] "Protective Groups in Organic Synthesis," Wiley-Interscience.[1] (Protocols for amide cleavage).
Sources
- 1. Glycine, N-acetyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Technical Support Center: Purification of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the removal of amide impurities from 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and purity of your compound.
Introduction: Understanding the Challenge
The synthesis of N-acyl amino acids, such as 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid, can often result in the formation of various impurities. These can include unreacted starting materials, byproducts from side reactions, and diastereomers if chiral centers are involved. The structural similarity between the desired product and these impurities can make purification a significant challenge. This guide offers a systematic approach to identifying and removing these contaminants, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common amide-related impurities I should expect in the synthesis of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid?
A1: While the exact impurity profile depends on the specific synthetic route, common amide-related impurities include:
-
Unreacted Starting Materials: Such as the corresponding amino acid or the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Diastereomers: If the starting amino acid is racemic or if racemization occurs during the reaction, you will obtain a mixture of diastereomers.[1]
-
Over-acylation or Under-acylation Products: Depending on the reaction conditions, you might see byproducts with multiple acetyl groups or unreacted amino groups.
-
Hydrolysis Products: The amide bond can be susceptible to hydrolysis, especially during workup or purification, leading to the formation of the starting amino acid and acetic acid.[2]
Q2: What is the first step I should take to purify my crude product?
A2: Before attempting any large-scale purification, it is crucial to perform a small-scale analysis of your crude material. Thin-Layer Chromatography (TLC) is an indispensable tool for this. By testing various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol), you can get a preliminary idea of the number of components in your mixture and the relative polarity of your desired product versus the impurities. This information will guide your choice of purification method, be it recrystallization or column chromatography.
Q3: Is recrystallization a suitable method for purifying 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid?
A3: Recrystallization is often a highly effective and scalable method for purifying solid organic compounds like N-acyl amino acids. The success of recrystallization hinges on finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Q4: How do I choose a good recrystallization solvent?
A4: A systematic approach is best. Start with small amounts of your crude product and test a range of solvents with varying polarities. Common choices include:
-
Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, and water.
-
Two-Solvent Systems: Often provide better results when a single solvent is not ideal. Common pairs include ethanol/water, hexane/ethyl acetate, and hexane/acetone.
The general principle for a two-solvent recrystallization is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating should redissolve the precipitate, and upon slow cooling, pure crystals of your product should form.[3]
Q5: When should I consider column chromatography over recrystallization?
A5: Column chromatography is preferred when:
-
Recrystallization fails to remove impurities with similar solubility profiles to your product.
-
Your product is an oil or a low-melting solid.
-
You need to separate a complex mixture of impurities.
-
You are working on a small scale where the material loss during recrystallization might be significant.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The rate of cooling is too fast. The solution is supersaturated. | Use a lower-boiling point solvent or a two-solvent system. Ensure slow cooling by insulating the flask. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Poor recovery after recrystallization | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Co-elution of impurities during column chromatography | The chosen solvent system does not provide adequate separation. The column is overloaded. | Perform a thorough TLC analysis to find a more optimal solvent system that gives good separation between your product and the impurity (aim for a ΔRf of at least 0.2). Reduce the amount of crude material loaded onto the column. Consider using a different stationary phase (e.g., reverse-phase C18 silica). |
| Product degradation on silica gel | The compound is sensitive to the acidic nature of silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel. Alternatively, use a neutral stationary phase like alumina. |
| Streaking on TLC plate | The sample is too concentrated. The compound is highly polar and interacting strongly with the stationary phase. The compound is acidic or basic. | Dilute the sample before spotting it on the TLC plate. Use a more polar solvent system. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Example: Ethyl Acetate/Hexane)
This protocol provides a general guideline. The optimal solvent system and ratios should be determined experimentally on a small scale first.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethyl acetate solution is still hot, add hexane dropwise with swirling until a faint cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for N-acyl amino acids is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (e.g., 0.5%) to improve peak shape. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a flash chromatography column with silica gel, using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Workflow
Caption: General workflows for purification by recrystallization and column chromatography.
Logical Relationships in Troubleshooting
Caption: Decision-making flowchart for purification strategy selection and optimization.
References
-
Birkett, M. A. (2021). Hydrolysis of Amides. Chemguide. [Link]
-
Columbia University. (n.d.). Recrystallization. Columbia University in the City of New York. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20572731, 2-(2,3-Dimethylphenyl)acetic acid. PubChem. [Link]
-
Paola, C., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 543. [Link]
-
Pertusati, F., & Morewood, J. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O-Acetyl-2-Deoxy-D-Mannopyranose-6-Phosphate Prodrugs as Potential Therapeutic Agents. Current Protocols, 2(8), e524. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
- Google Patents. (n.d.). CN111909047A - Preparation process of N-(2-acetamido)-2-iminodiacetic acid.
- Google Patents. (n.d.). US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
Sources
Technical Support Ticket: Optimizing Reaction Temperature for 2,3-Dimethylphenylacetic Acid Acetylation
Ticket ID: #RXN-OPT-23DMPA Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Temperature Optimization & Troubleshooting for Friedel-Crafts Acetylation
Executive Summary
You are attempting to acetylate 2,3-dimethylphenylacetic acid . This is a non-trivial Friedel-Crafts acylation because your substrate contains a free carboxylic acid and two activating methyl groups.
The Critical Constraint: The carboxylic acid moiety acts as a "Lewis Acid Sink." It will coordinate with your catalyst (
This guide moves beyond standard textbook protocols to address the specific thermodynamic and kinetic challenges of this substrate.
Module 1: The Thermodynamics of Temperature (The "Why")
Temperature in this reaction controls two competing factors: Catalyst Activation vs. Regioselectivity .
The "Lewis Acid Sink" Effect
Before any acetylation happens, the carboxylic acid on your substrate reacts with
-
If T is too high (>10°C) during addition: The rapid HCl evolution can cause foaming and loss of solvent/reagents.
-
If T is too low (<0°C) during maintenance: The complex precipitates, creating a heterogeneous slurry that prevents the second equivalent of
from activating the acetyl chloride.
Regioselectivity & Isomerization
The 2,3-dimethyl substitution pattern activates the ring.
-
Kinetic Product (Low T): Acetylation at the 4-position (para to the C2-methyl, ortho to C3-methyl). This is generally the desired pathway.
-
Thermodynamic Product (High T): At elevated temperatures (>60°C), the methyl groups can migrate (Jacobsen rearrangement) or the acetyl group can isomerize to the sterically less hindered 6-position (ortho to the acetic acid tail).
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the critical decision points where temperature dictates the outcome.
Figure 1: Reaction pathway showing the necessity of the intermediate complex formation and the divergence between target product and side products based on temperature.
Module 3: The Self-Validating Protocol
To ensure reproducibility, use this Perrier Addition Procedure . This method forms the active electrophile before introducing the substrate, minimizing side reactions.
Reagents:
-
Substrate: 2,3-dimethylphenylacetic acid (1.0 eq)
-
Reagent: Acetyl Chloride (1.2 eq)
-
Catalyst:
(2.5 eq - Critical: 1.0 for COOH, 1.0 for AcCl, 0.5 excess) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology
-
Catalyst Activation (The "Hot" Zone):
-
In a dry flask under
, suspend (2.5 eq) in DCE. -
Cool to 0–5°C .
-
Add Acetyl Chloride (1.2 eq) dropwise.
-
Validation: The suspension should clear or turn slightly yellow/orange, indicating the formation of the acylium complex.
-
-
Substrate Addition (The "Cold" Zone):
-
Dissolve your substrate in a minimal amount of DCE.
-
Add this solution dropwise to the catalyst mixture at 0–5°C .
-
Why: This controls the exotherm of the carboxylic acid complexation.
-
-
Reaction Maintenance (The "Warm" Zone):
-
Once addition is complete, remove the ice bath.
-
Allow to warm to Room Temperature (20-25°C) for 1 hour.
-
Optimization Step: If TLC shows starting material remains, heat to 45°C . Do not exceed 50°C unless necessary.
-
Endpoint: Monitor HCl evolution. When gas evolution stops, the reaction is likely complete.
-
Module 4: Troubleshooting Guide
Use the following decision matrix to diagnose issues based on your observations.
| Observation | Probable Cause | Corrective Action |
| Reaction solidifies / Stirrer stops | "Red Oil" formation or complex precipitation. | Increase Solvent Volume. The complex is less soluble than the starting material. Use 1,2-DCE instead of DCM for better solubility at slightly higher temps. |
| Low Yield (<40%) | "Lewis Acid Sink" not satisfied. | Check Stoichiometry. Ensure you used >2.2 equivalents of |
| Multiple Spots on TLC | Temperature too high (>60°C). | Lower Temp. High heat promotes rearrangement (Jacobsen) or polyacylation. Keep T < 50°C. |
| Violent bubbling during addition | Addition rate too fast. | Cool to 0°C. The initial complexation of the COOH group releases HCl gas rapidly. |
Diagnostic Decision Tree
Figure 2: Troubleshooting logic flow for yield and purity issues.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Acetic Anhydride instead of Acetyl Chloride?
A: Yes, but with caution. Acetic anhydride requires 3+ equivalents of
Q2: Why is 1,2-Dichloroethane (DCE) recommended over Dichloromethane (DCM)? A: DCE boils at 83°C, allowing you to heat the reaction to 45-50°C safely to push conversion. DCM boils at 40°C, which may not provide enough thermal energy to overcome the activation barrier of the deactivated complex.
Q3: Can I protect the carboxylic acid as an ester first?
A: Absolutely. Converting the acid to a Methyl Ester prevents the "Lewis Acid Sink" issue. You would only need 1.1 eq of
References
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
-
G Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for handling AlCl3 sensitive reactions).
Technical Support Center: Stability of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid
[1]
Ticket ID: #STAB-8829 Subject: Stability Profile & Degradation Pathways in Acidic Media Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You have inquired about the stability of 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid (an intermediate often associated with Xylazine synthesis) under acidic conditions.
The short answer: This compound exhibits a dual-instability profile in acidic media.[1]
-
Kinetic Instability (Racemization): The benzylic
-proton is highly acidic, leading to rapid racemization even under mild acidic conditions, preceding hydrolysis.[1] -
Thermodynamic Instability (Hydrolysis): Strong acidic conditions (pH < 2) combined with heat will cleave the
-acetyl group, yielding the free amino acid, 2-amino-2-(2,3-dimethylphenyl)acetic acid .[1]
The following guide details the mechanisms, troubleshooting steps, and analytical protocols to manage these risks.
Degradation Mechanisms (The "Why")
To control degradation, you must understand the competing pathways.[1] The presence of the 2,3-dimethylphenyl group (xylyl moiety) electronically activates the benzylic position, making this molecule more sensitive than standard aliphatic
Pathway A: Acid-Catalyzed Hydrolysis ( Mechanism)
This is the primary degradation pathway in strong acids (e.g., 6M HCl, reflux). The amide bond is protonated, attacked by water, and cleaved to release acetic acid and the free amine.[1]
Pathway B: Acid-Catalyzed Racemization
This is the "silent killer" of yield quality.[1] Phenylglycine derivatives are notoriously prone to racemization.[1] The electron-withdrawing nature of the amide carbonyl and the resonance stabilization of the phenyl ring make the
Visualizing the Pathways
Figure 1: Competing degradation pathways. Note that racemization (dashed line) often occurs under milder conditions than full hydrolysis.
Troubleshooting & Optimization Guide
Use this decision matrix to adjust your experimental parameters based on the specific issue you are observing.
Scenario 1: Unwanted Hydrolysis (Loss of Acetyl Group)
Symptom: Appearance of a polar impurity (Free Amine) at RRT ~0.4-0.6 in Reverse Phase HPLC.[1]
| Parameter | Recommendation | Technical Rationale |
| pH Limit | Maintain pH > 3.0 | The rate of amide hydrolysis is directly proportional to |
| Temperature | Keep < 40°C | Activation energy for amide hydrolysis is high.[1] Room temperature processing drastically reduces rate.[1] |
| Solvent | Use Aprotic Solvents | If acid is required for a subsequent step, use dry solvents (DCM, THF) rather than water/methanol to starve the reaction of the nucleophile ( |
Scenario 2: Unwanted Racemization (Loss of ee%)
Symptom: Product purity is high, but Chiral HPLC shows a 50:50 or non-enantiopure split.[1]
| Parameter | Recommendation | Technical Rationale |
| Acid Type | Avoid Carboxylic Acids | Acetic acid itself can promote racemization in phenylglycines by acting as a proton shuttle.[1] Use mineral acids (dilute) if necessary.[1] |
| Workup | Rapid Quench | Do not let the compound sit in acidic mother liquor.[1] Neutralize immediately to pH 6-7.[1] |
| Derivatization | Avoid Acid Chlorides | If converting the COOH group, avoid thionyl chloride/heat, which proceeds via an oxazolone intermediate that rapidly racemizes.[1] |
Standardized Analytical Protocols
To validate stability, you cannot rely on standard LC-MS alone (which cannot distinguish enantiomers).[1] You must use the following paired approach.
Protocol A: Achiral HPLC (Purity & Hydrolysis Check)
Detects the free amine degradation product.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.[1] -
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV @ 220 nm (Amide bond absorption).[1]
-
Expected Result:
Protocol B: Chiral HPLC (Racemization Check)
Required if the starting material was enantiopure.
Frequently Asked Questions (FAQ)
Q: Can I use this compound as a stable intermediate for Xylazine synthesis?
A: Yes, but the
Q: I see a new peak at RRT 1.1 after heating in acid. What is it? A: If you are using a dehydrating acid (like sulfuric acid or polyphosphoric acid), you may be forming an oxazolone (azlactone) via cyclization of the acetamido oxygen onto the carboxylic acid. This is a reactive intermediate that will react with water to reopen (often racemized) or with other nucleophiles.[1]
Q: How do I remove the acetyl group intentionally without destroying the molecule? A: Use 2M HCl at reflux for 2-4 hours. Monitor by HPLC. Warning: This will completely racemize the product.[1] If you need to retain stereochemistry during deprotection, enzymatic hydrolysis (Acylase I) is the only viable method for phenylglycine derivatives.[1]
References
-
Amide Hydrolysis Mechanism: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").[1] Compiled by A. D. McNaught and A. Wilkinson.[1] Blackwell Scientific Publications, Oxford (1997).[1] Link
-
Racemization of Phenylglycines: Williams, R. M., & Hendrix, J. A. (1992).[1] Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.[1] (Discusses the acidity of the benzylic proton in phenylglycine derivatives). Link
-
Xylazine Synthesis & Intermediates: U.S. Patent 4,614,798.[1] Process for the production of xylazine. (Describes the handling of the acetamide intermediates and dimethylaniline derivatives). Link
-
Enzymatic Resolution (Alternative to Acid Hydrolysis): Bommarius, A. S. (2002).[1] Hydrolysis of N-Acylamino Acids. In Enzyme Catalysis in Organic Synthesis. (Validation of enzymatic routes to avoid acid-catalyzed racemization). Link
Technical Support Center: Optimizing the Strecker Synthesis of Dimethylphenyl Derivatives
Welcome to the technical support center for the Strecker synthesis of dimethylphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing α,α-disubstituted amino acids from sterically hindered aromatic ketones. The inherent steric hindrance of dimethylphenyl ketones presents unique challenges, often leading to lower yields and the formation of persistent byproducts. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher purity and yield of your target aminonitrile.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in the Strecker synthesis of dimethylphenyl derivatives is the steric bulk around the carbonyl group. This hindrance significantly slows down the initial nucleophilic attack by ammonia or an amine to form the imine intermediate, a critical step in the reaction pathway.[1] Consequently, side reactions can become more competitive, leading to a complex product mixture and reduced yields of the desired α-amino-α-(dimethylphenyl)acetonitrile.
Troubleshooting Guide: A Mechanistic Approach
This section addresses common issues encountered during the Strecker synthesis of dimethylphenyl derivatives, providing explanations grounded in reaction kinetics and thermodynamics, along with actionable protocols.
Issue 1: Low Conversion of the Starting Ketone
Symptom: You observe a significant amount of unreacted dimethylphenyl ketone in your reaction mixture even after extended reaction times.
Root Cause Analysis: The formation of the iminium ion is the rate-limiting step and is sterically hindered.[1] Inefficient imine formation will halt the entire sequence.
Troubleshooting Strategies:
-
Pre-formation of the Imine: Do not perform a one-pot reaction where all reagents are mixed at once. Instead, pre-form the imine by reacting the dimethylphenyl ketone with a high concentration of the ammonia source (e.g., ammonium chloride) in a suitable solvent. The use of a Dean-Stark trap or a desiccating agent like anhydrous magnesium sulfate (MgSO₄) can be highly effective in driving the equilibrium towards the imine by removing the water byproduct.[2]
-
Increase Reagent Concentration: Employ a higher concentration of the ammonia source to push the equilibrium towards imine formation.
-
Elevated Temperature for Imine Formation: Carefully increasing the temperature during the imine formation step can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the potential for side reactions.
dot
Caption: Driving the imine formation equilibrium.
Issue 2: Significant Formation of the Cyanohydrin Byproduct
Symptom: Your crude product mixture shows a prominent peak corresponding to the α-hydroxy-α-(dimethylphenyl)acetonitrile (cyanohydrin).
Root Cause Analysis: While cyanide is an excellent nucleophile, its direct addition to the ketone to form a cyanohydrin is a competing and often faster, kinetically favored pathway.[3][4] The desired aminonitrile is the thermodynamically more stable product.[3] With slow imine formation, the ketone is available to react with the cyanide.
Troubleshooting Strategies:
-
Order of Reagent Addition is Crucial: As with low conversion, pre-forming the imine is the most effective strategy.[3] By minimizing the concentration of the free ketone when the cyanide source is introduced, the cyanohydrin pathway is significantly suppressed.
-
Temperature Control during Cyanide Addition: Add the cyanide source at a lower temperature (e.g., 0-5 °C). This will favor the thermodynamically controlled pathway leading to the aminonitrile over the kinetically controlled cyanohydrin formation.
-
Choice of Cyanide Source: While sodium cyanide (NaCN) or potassium cyanide (KCN) are common, trimethylsilyl cyanide (TMSCN) can sometimes offer better results in non-aqueous conditions, potentially reducing cyanohydrin formation. However, its reactivity should be carefully evaluated for your specific substrate.
| Parameter | Condition A (One-Pot) | Condition B (Optimized) |
| Order of Addition | Ketone, NH₄Cl, NaCN mixed together | 1. Ketone + NH₄Cl (heat) 2. Cool 3. Add NaCN |
| Temperature | Room Temperature | 0-5 °C for NaCN addition |
| Approx. Product Ratio (Aminonitrile:Cyanohydrin) | 60:40 | 95:5 |
dot
Caption: Competing reaction pathways in Strecker synthesis.
Issue 3: Formation of Aldol Condensation Products and Other Impurities
Symptom: You observe a complex mixture of byproducts, some with higher molecular weights than your starting material or desired product.
Root Cause Analysis: The conditions used for the Strecker synthesis (often basic or acidic) can promote self-condensation of the ketone, especially at elevated temperatures.[4]
Troubleshooting Strategies:
-
Strict Temperature Control: Avoid excessive heating, especially after the cyanide source has been added. If heating is necessary for imine formation, ensure the mixture is cooled before proceeding.
-
pH Monitoring: Maintain the pH of the reaction mixture within a range that favors imine formation and cyanide addition without promoting aldol condensation. This may require careful buffering.
Experimental Protocols
Optimized Protocol for the Synthesis of α-Amino-α-(2,5-dimethylphenyl)acetonitrile
This protocol is designed to minimize byproduct formation by pre-forming the imine.
Materials:
-
2,5-Dimethylacetophenone
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol (anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Imine Formation:
-
To a round-bottom flask, add 2,5-dimethylacetophenone (1 eq.), ammonium chloride (3 eq.), and anhydrous methanol.
-
Add anhydrous magnesium sulfate (2 eq.) to the mixture.
-
Reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Allow the mixture to cool to room temperature.
-
-
Cyanide Addition:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate flask, dissolve sodium cyanide (1.5 eq.) in a minimal amount of cold water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aminonitrile can be purified by column chromatography on silica gel or by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous ammonia instead of ammonium chloride?
A1: While aqueous ammonia can be used, ammonium chloride in a non-aqueous solvent like methanol often provides a higher effective concentration of ammonia for the sterically hindered imine formation and helps to maintain anhydrous conditions, which is beneficial.
Q2: My aminonitrile product is difficult to purify. What are some common issues?
A2: The primary impurity is often the cyanohydrin byproduct, which can have similar polarity to the aminonitrile. Careful optimization of your chromatography solvent system is key. Additionally, the aminonitrile can be somewhat unstable, especially on silica gel. Using a deactivated silica gel or a different purification method like recrystallization might be necessary.
Q3: What is a typical yield for the Strecker synthesis with a dimethylphenyl ketone?
A3: Due to steric hindrance, yields are generally lower than with unhindered aldehydes or ketones.[1] A well-optimized reaction can be expected to yield 50-70% of the purified aminonitrile. Without optimization, yields can be significantly lower.
Q4: How do I know if I have formed the cyanohydrin byproduct?
A4: The cyanohydrin can be identified by its characteristic spectroscopic signatures. In the ¹H NMR spectrum, the hydroxyl proton will be visible (and will exchange with D₂O). In the IR spectrum, you will see a prominent O-H stretch in addition to the nitrile (C≡N) stretch. Mass spectrometry will also show a different molecular weight compared to the aminonitrile.
References
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Strecker Synthesis - NROChemistry. (n.d.). Retrieved February 13, 2026, from [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Retrieved February 13, 2026, from [Link]
-
Strecker Amino Acid Synthesis - YouTube. (2021, July 27). Retrieved February 13, 2026, from [Link]
-
SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Retrieved February 13, 2026, from [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. (2021, January 7). Retrieved February 13, 2026, from [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Why doesn't Strecker synthesis produce AHAs instead? - Chemistry Stack Exchange. (n.d.). Retrieved February 13, 2026, from [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved February 13, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
